An In-depth Technical Guide to 4-(Dimethylamino)phenylboronic Acid: Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 4-(Dimethylamino)phenylboronic Acid: Properties, Structure, and Synthetic Applications
Abstract: This technical guide provides a comprehensive overview of 4-(Dimethylamino)phenylboronic acid, a key organoboron intermediate in modern organic synthesis. While the specifically requested regioisomer, 4-(Dimethylamino)-2-methylphenylboronic acid, is not widely characterized in scientific literature, this guide focuses on the extensively studied and utilized 4-substituted isomer. We will delve into its fundamental chemical properties, molecular architecture, and safety considerations. The core of this document is dedicated to its reactivity, with a particular emphasis on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex molecules for pharmaceuticals, materials science, and organic electronics.
Molecular Structure and Physicochemical Properties
4-(Dimethylamino)phenylboronic acid is an aromatic compound characterized by a phenyl ring co-functionalized with a boronic acid group (-B(OH)₂) and a dimethylamino group (-N(CH₃)₂). The strong electron-donating nature of the dimethylamino group, positioned para to the boronic acid, significantly influences the electronic properties of the aromatic ring, enhancing its nucleophilicity in cross-coupling reactions.
Caption: Molecular structure of 4-(Dimethylamino)phenylboronic acid.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂BNO₂ | [1] |
| Molecular Weight | 165.00 g/mol | |
| CAS Number | 28611-39-4 | |
| Appearance | Solid | [2] |
| Melting Point | 227 °C | |
| SMILES | CN(C)c1ccc(cc1)B(O)O | |
| InChI Key | RIIPFHVHLXPMHQ-UHFFFAOYSA-N | [1] |
Synthesis, Handling, and Safety
General Synthesis: Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[3] For 4-(Dimethylamino)phenylboronic acid, this would involve the formation of the Grignard reagent from 4-bromo-N,N-dimethylaniline, which is then quenched with a borate ester like trimethyl borate.
Safety and Handling: As with many boronic acid derivatives, 4-(Dimethylamino)phenylboronic acid requires careful handling. It is classified as an irritant and presents the following hazards:
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H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4][7]
-
Handling: Avoid dust formation and inhalation.[7] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[7]
Reactivity and Key Applications
The utility of 4-(Dimethylamino)phenylboronic acid stems from its participation in a variety of transition metal-catalyzed cross-coupling reactions. The boronic acid moiety serves as a robust and versatile source of a nucleophilic aryl group.
Suzuki-Miyaura Cross-Coupling
This is the most prominent application for this reagent. The Suzuki-Miyaura reaction forges a new carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[8][9] The reaction is highly valued in pharmaceutical and materials science for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[10]
The electron-donating dimethylamino group in 4-(Dimethylamino)phenylboronic acid can accelerate the transmetalation step of the catalytic cycle, often leading to high reaction efficiency.[11]
Other Applications
Beyond Suzuki-Miyaura coupling, this reagent is used in:
-
Rhodium-Catalyzed Asymmetric Additions: For the synthesis of chiral compounds.[9]
-
Synthesis of Organic Dyes: As a building block for chromophores used in dye-sensitized solar cells (DSSCs) and other optoelectronic materials.
-
Catalysis: In some contexts, it can act as a catalyst, for instance, in the selective silylation of alcohols.[12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, field-proven protocol for the synthesis of a biaryl compound using 4-(Dimethylamino)phenylboronic acid. The procedure illustrates the key steps and considerations for a successful coupling reaction.
Objective: To synthesize 4-methoxy-4'-(dimethylamino)biphenyl from 4-bromoanisole and 4-(Dimethylamino)phenylboronic acid.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Methodology
-
Reagent Preparation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:
-
4-Bromoanisole (1.0 mmol, 1.0 eq.)
-
4-(Dimethylamino)phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base, e.g., Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
-
Causality Note: An excess of the boronic acid is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][13]
-
-
Solvent Addition and Degassing:
-
Add a solvent mixture, such as 1,4-Dioxane (8 mL) and Water (2 mL).
-
Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes. This is accomplished by bubbling the gas through the solvent via a needle while providing an outlet.
-
Causality Note: The removal of oxygen is critical because O₂ can oxidize and deactivate the active Pd(0) catalyst, halting the catalytic cycle. The aqueous phase is necessary to dissolve the inorganic base.[13]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous phase with an organic solvent, such as Ethyl Acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-methoxy-4'-(dimethylamino)biphenyl product.
-
Conclusion
4-(Dimethylamino)phenylboronic acid stands as a powerful and versatile reagent in the synthetic chemist's toolkit. Its electron-rich nature and predictable reactivity make it an ideal coupling partner in Suzuki-Miyaura reactions for the construction of complex biaryl systems. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its effective and safe implementation in research and development, paving the way for innovations in medicine and materials science.
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- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
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